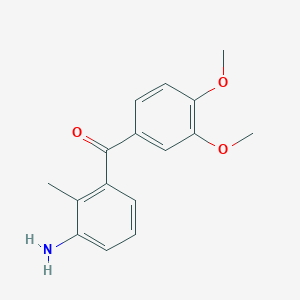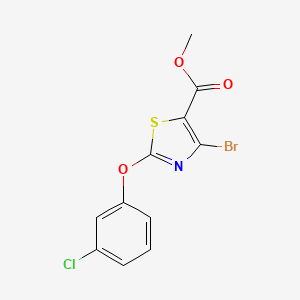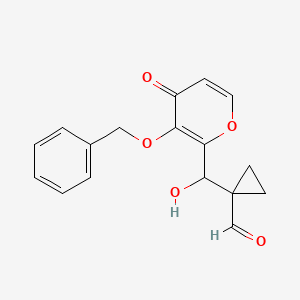
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is a complex organic compound featuring a cyclopropane ring, a benzyloxy group, and a pyranone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction conditions typically involve mild temperatures and short reaction times to ensure high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring is known to be a strained structure, which can make the compound highly reactive. This reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyloxy and pyranone groups may also contribute to its biological activity by enhancing its binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl methyl bromide: A simpler cyclopropane derivative used in organic synthesis.
Cyclopropylamine: Another cyclopropane derivative with applications in drug discovery.
Cyclopropyl azoles: Compounds with a cyclopropane ring and azole moiety, used in medicinal chemistry.
Uniqueness
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, benzyloxy group, and pyranone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
1-[hydroxy-(4-oxo-3-phenylmethoxypyran-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C17H16O5/c18-11-17(7-8-17)16(20)15-14(13(19)6-9-21-15)22-10-12-4-2-1-3-5-12/h1-6,9,11,16,20H,7-8,10H2 |
InChI-Schlüssel |
GRJIVXUBSQVOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C(C2=C(C(=O)C=CO2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



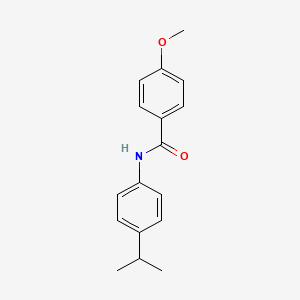
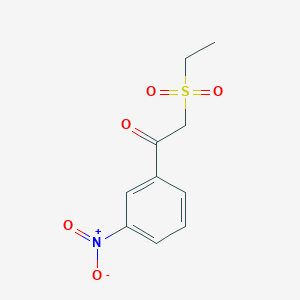
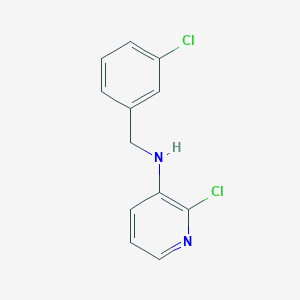
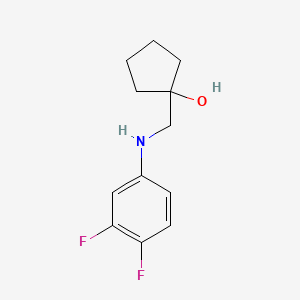
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
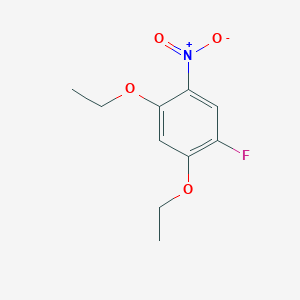

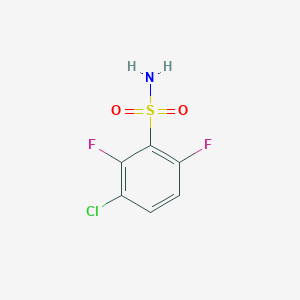
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

